

Comparing experimental vs theoretical properties of **cis-2,5-Dimethyl-3-hexene**

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Compound of Interest

Compound Name: *cis-2,5-Dimethyl-3-hexene*

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A Comprehensive Comparison of Experimental and Theoretical Properties of **cis-2,5-Dimethyl-3-hexene**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic compounds is paramount. This guide provides a detailed comparison of the experimentally determined and theoretically predicted properties of **cis-2,5-Dimethyl-3-hexene**. This analysis, supported by experimental data and protocols, aims to offer a clear perspective on the compound's characteristics.

Data Presentation: A Comparative Analysis

The following table summarizes the available quantitative data for **cis-2,5-Dimethyl-3-hexene**, presenting a side-by-side view of experimental findings. It is important to note that experimental values can vary slightly between different sources due to variations in measurement conditions and purity of the sample.

Property	Experimental Value	Theoretical Value
Molecular Formula	C ₈ H ₁₆	C ₈ H ₁₆
Molecular Weight	112.21 g/mol	112.21 g/mol
Boiling Point	98.65 °C to 144 °C[1][2]	Not Available
Melting Point	Approximately -82 °C to -103.01 °C (estimate)[1][2]	Not Available
Density	0.7060 g/cm ³ to 0.764 g/cm ³ [1][2]	Not Available
Refractive Index	Approximately 1.4040[1]	Not Available
¹ H NMR Spectroscopy	Spectra available, showing distinct splitting patterns for allylic protons characteristic of the cis-isomer.[3]	Not Available
¹³ C NMR Spectroscopy	Spectra available, detailing the chemical shifts of the carbon atoms in the molecule.[3]	Not Available
Infrared (IR) Spectroscopy	Spectra available, with C=C stretching frequencies that can differ from the trans isomer. The cis form may show broader absorption bands.[3]	Not Available

Note on Theoretical Values: While specific computationally predicted values for properties like boiling point and density of **cis-2,5-Dimethyl-3-hexene** are not readily available in public databases, computational chemistry methods such as Density Functional Theory (DFT) and ab initio calculations are routinely used to predict molecular geometries, energies, and spectroscopic properties. These methods can also be employed to calculate the relative stability of isomers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the synthesis and characterization of **cis-2,5-Dimethyl-3-hexene**.

Synthesis of cis-2,5-Dimethyl-3-hexene

The primary method for the stereoselective synthesis of **cis-2,5-Dimethyl-3-hexene** is the partial hydrogenation of the corresponding alkyne, 2,5-dimethyl-3-hexyne. This reaction is typically carried out using a "poisoned" catalyst, such as Lindlar's catalyst, which selectively reduces the alkyne to a cis-alkene without further reduction to an alkane.

Materials:

- 2,5-Dimethyl-3-hexyne
- Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline)
- Hydrogen gas (H_2)
- An appropriate solvent (e.g., hexane, ethanol)
- Reaction flask equipped with a stir bar and a gas inlet
- Hydrogenation apparatus (e.g., a balloon filled with H_2 or a Parr hydrogenator)

Procedure:

- The reaction flask is charged with 2,5-dimethyl-3-hexyne and the solvent.
- A catalytic amount of Lindlar's catalyst is added to the mixture.
- The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere.
- The reaction mixture is stirred vigorously under a positive pressure of hydrogen gas.
- The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkyne.

- Upon completion, the catalyst is removed by filtration through a pad of Celite.
- The solvent is removed under reduced pressure to yield the crude **cis-2,5-Dimethyl-3-hexene**.
- Further purification can be achieved by distillation.

Measurement of Physical Properties

Boiling Point Determination (Micro Method):

- A small amount of the purified liquid is placed in a micro test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube.
- The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
- The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
- Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement:

- A clean, dry pycnometer (a small glass flask of known volume) is weighed.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
- The filled pycnometer is weighed again.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- The solution is filtered to remove any particulate matter.
- The NMR tube is placed in the spectrometer.
- ^1H and ^{13}C NMR spectra are acquired according to the instrument's standard operating procedures.

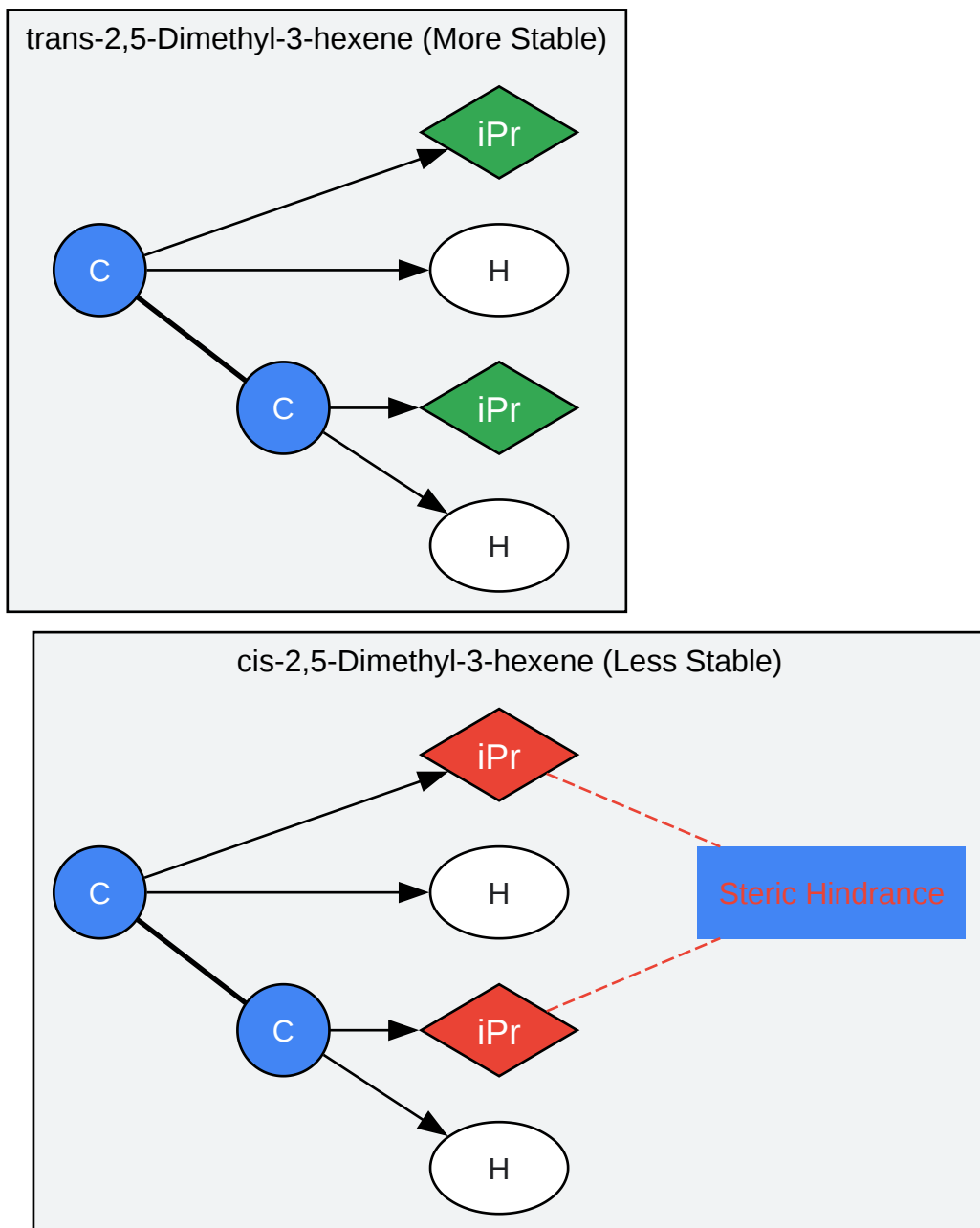
Infrared (IR) Spectroscopy:

- A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly on the ATR crystal.
- The IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- A background spectrum of the clean salt plates or ATR crystal is taken and subtracted from the sample spectrum.

Visualization of Molecular Properties

The difference in stability between cis and trans isomers is a fundamental concept in stereochemistry, primarily attributed to steric hindrance. In **cis-2,5-Dimethyl-3-hexene**, the two bulky isopropyl groups are on the same side of the double bond, leading to steric strain.

Steric Hindrance in cis- vs. trans-2,5-Dimethyl-3-hexene



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Caption: Steric hindrance between isopropyl groups in the cis isomer leads to lower stability compared to the trans isomer.

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